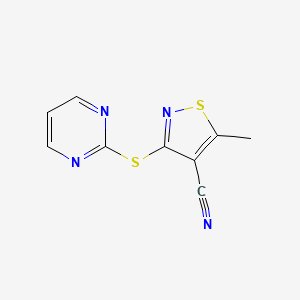
5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile: is a chemical compound with a complex structure that includes a pyrimidine ring, an isothiazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyrimidine with 5-methyl-4-isothiazolecarbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidinylsulfanyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine: In medicinal chemistry, derivatives of this compound could be explored for drug development. The presence of multiple functional groups allows for the design of molecules with specific biological targets.
Industry: In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The pyrimidinylsulfanyl group may play a crucial role in binding to biological targets, while the isothiazole ring could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
- 2-(2-Pyrimidinylsulfanyl)acetonitrile
- N-(5-Methyl-1,2-oxazol-3-yl)-2-(2-pyrimidinylsulfanyl)acetamide
Comparison: Compared to similar compounds, 5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile is unique due to the presence of the isothiazole ring, which can impart different chemical and biological properties. The nitrile group also adds to its reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-methyl-3-pyrimidin-2-ylsulfanyl-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S2/c1-6-7(5-10)8(13-15-6)14-9-11-3-2-4-12-9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECWAWICAGNJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SC2=NC=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,8,8-tetramethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2568593.png)
![1-[4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B2568596.png)

![5-ethoxy-6-ethyl-3-(2-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568598.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2568601.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2568607.png)



![1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2,2-diphenylethan-1-one](/img/structure/B2568612.png)
![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2568613.png)
